2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid
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Overview
Description
2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid is a compound that features a unique combination of functional groups, including a difluoromethoxy group, a methoxy group, and an indazole ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule can significantly alter its biological activity and physicochemical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid typically involves the construction of the indazole ring followed by the introduction of the difluoromethoxy and methoxy groups. One common approach is to start with a suitable aromatic precursor, such as a substituted aniline, which undergoes cyclization to form the indazole core. The difluoromethoxy group can be introduced using difluoromethylation reagents, while the methoxy group can be added via methylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can enhance the efficiency of the process. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
2-(difluoromethoxy)acetic acid: This compound shares the difluoromethoxy group but lacks the indazole ring and methoxy group.
7-methoxy-1H-indazole: This compound contains the indazole ring and methoxy group but lacks the difluoromethoxy group.
Uniqueness
2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid is unique due to the combination of its functional groups, which confer distinct physicochemical and biological properties. The presence of both difluoromethoxy and methoxy groups, along with the indazole ring, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10F2N2O4 |
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Molecular Weight |
272.20 g/mol |
IUPAC Name |
2-[6-(difluoromethoxy)-7-methoxy-2H-indazol-3-yl]acetic acid |
InChI |
InChI=1S/C11H10F2N2O4/c1-18-10-7(19-11(12)13)3-2-5-6(4-8(16)17)14-15-9(5)10/h2-3,11H,4H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
WCCAURRGPASQMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C(NN=C21)CC(=O)O)OC(F)F |
Origin of Product |
United States |
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